molecular formula C37H66N2O4 B1617724 Lithium ionophore IV CAS No. 108083-23-4

Lithium ionophore IV

Cat. No.: B1617724
CAS No.: 108083-23-4
M. Wt: 602.9 g/mol
InChI Key: MVPCBDWXPBIVGD-UHFFFAOYSA-N
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Description

Lithium Ionophore IV is a lipophilic, neutral carrier that reversibly binds lithium ions (Li+). It is specifically designed for use in ion-selective electrodes (ISEs) to achieve high selectivity for Li+ over competing cations like sodium (Na+) and potassium (K+), which is critical for accurate measurements in complex matrices such as blood serum . The compound's structure features multiple coordinating atoms within a hydrophobic molecular framework, allowing it to selectively encapsulate a Li+ ion, form a complex, and facilitate its transport across polymeric membranes . Primary Research Applications: • Clinical Monitoring: Essential for fabricating sensors to monitor therapeutic lithium levels in serum for bipolar disorder patients, requiring detection in the 0.5-1.5 mM range amidst a high background of Na+ (~150 mM) . • Environmental Analysis: Used to detect lithium contamination in water sources from landfill leachate of lithium-ion batteries . Chemical Profile: • CAS Number: 108083-23-4 • Molecular Formula: C37H66N2O4 • IUPAC Name: N,N-dicyclohexyl-2-[2-[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]-2-ethylhexoxy]acetamide This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or other human use.

Properties

IUPAC Name

N,N-dicyclohexyl-2-[2-[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]-2-ethylhexoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66N2O4/c1-3-5-26-37(4-2,29-42-27-35(40)38(31-18-10-6-11-19-31)32-20-12-7-13-21-32)30-43-28-36(41)39(33-22-14-8-15-23-33)34-24-16-9-17-25-34/h31-34H,3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPCBDWXPBIVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(COCC(=O)N(C1CCCCC1)C2CCCCC2)COCC(=O)N(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339711
Record name Lithium ionophore IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108083-23-4
Record name Lithium ionophore IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108083-23-4
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Preparation Methods

Cyclization via Polyether Formation

  • Starting Materials: Typically, di- or polyhydroxy compounds and dihalogenated alkanes or aldehydes are used as building blocks.
  • Catalysis and Conditions: Acid-catalyzed cyclization reactions under controlled temperature (often 0 °C to room temperature) facilitate the formation of the crown ether ring.
  • Example Procedure: A mixture of lithium perchlorate trihydrate (LiClO4·3H2O) in a solvent system (e.g., HClO4–H2O–ethanol) is combined with 1,1-difuryl-2-phenylethane and acetaldehyde at 0 °C, stirred initially at low temperature and then at room temperature for extended periods (up to 60 hours). The product is then extracted, washed, dried, and purified by chromatography using ethyl acetate-hexane mixtures.

Use of Tetrahydrofuran (THF)-Based Precursors

  • THF-based intermediates are employed to construct the tetraoxacycloalkane rings characteristic of this compound.
  • After cyclization, purification typically involves chromatographic techniques to isolate the desired isomer, such as cis-THF-I, with yields around 11–12% reported for specific intermediates.

Incorporation of Functional Groups for Enhanced Binding

  • Functionalization with benzyl groups and pyridine-N-oxide motifs has been explored to improve ion–dipole interactions.
  • These modifications are introduced via substitution reactions on the macrocyclic framework or by employing building blocks bearing these functionalities during synthesis.

Purification and Characterization Techniques

  • Chromatography: Silica gel column chromatography using ethyl acetate-hexane solvent mixtures (ratios like 1:4 or 8:2 v/v) is the standard for isolating pure this compound.
  • Filtration and Drying: Removal of catalysts and drying over magnesium sulfate (MgSO4) are standard steps to ensure purity.
  • Yield: Typical isolated yields after purification range from 10% to 15%, depending on reaction conditions and precursor purity.

Comparative Binding Affinity and Structural Considerations

Research comparing this compound with related ionophores reveals:

Ionophore Li+ Binding Affinity (K_a) Na+ Binding Affinity (K_a) ΔG (Li+) (kcal/mol) ΔG (Na+) (kcal/mol) Li+/Na+ Selectivity Notes
I1 2.4 × 10^3 1.4 × 10^3 −4.3 −3.8 0.5 Crown ether-like
I2 >10^6 2.5 × 10^2 −8.9 −3.8 2.0 Strong ion-dipole
I4 (Ionophore IV) 1.8 × 10^2 <5 −2.2 NA High Enhanced selectivity
I5 1.2 × 10^5 1.0 × 10^2 −6.7 NA 1.2 Pyridine-N-oxide based

Table: Binding affinities and selectivity of this compound compared to related ionophores.

This compound (I4) exhibits significant selectivity against sodium ions, attributed to its unique binding cavity and ion–dipole interaction profile.

Research Findings on Preparation Optimization

  • Reaction Time and Temperature: Extended stirring at room temperature (up to 60 hours) after initial low-temperature mixing improves cyclization efficiency.
  • Solvent System: Mixed solvent systems involving ethanol and aqueous acids facilitate better solubility and reaction kinetics.
  • Catalyst Removal: Filtration post-reaction is critical to remove acid catalysts that could interfere with subsequent purification steps.
  • Chromatographic Solvent Ratios: Adjusting the ethyl acetate to hexane ratio during chromatography impacts the purity and yield of the target ionophore.

Summary Table of Preparation Parameters

Step Conditions Purpose Outcome/Notes
Reactant Mixing 0 °C, LiClO4·3H2O in HClO4–H2O–ethanol (1:4:16 v/v) Initiate cyclization Controlled environment for reaction
Stirring Room temperature, 30–60 hours Complete cyclization Maximizes yield
Extraction Diethyl ether Isolate product Removes aqueous impurities
Washing 10% aqueous NaHCO3 Neutralize and purify Removes acid residues
Drying MgSO4 Remove water Prepares for chromatography
Chromatography Ethyl acetate-hexane (ratios 1:4 to 8:2 v/v) Purify ionophore Isolates pure this compound

Chemical Reactions Analysis

Structural Basis for Li⁺ Selectivity

Lithium ionophore IV features:

  • Two dicyclohexylamide groups that provide electron-rich oxygen donors for Li⁺ coordination.

  • Ether linkages that enhance cavity flexibility and ion-dipole interactions.

  • Hydrophobic side chains (ethylhexoxy groups) that improve solubility in non-polar membranes .

This architecture creates a pseudo-crown ether-like cavity optimized for Li⁺ (ionic radius: 0.76 Å), enabling selective binding over larger ions like Na⁺ (0.99 Å) and K⁺ (1.33 Å) .

Li⁺ Coordination Reaction

The ionophore binds Li⁺ via a multi-dentate mechanism:

Li++IonophoreLi+Ionophore complex\text{Li}^+ + \text{Ionophore} \leftrightarrow \text{Li}^+ \cdot \text{Ionophore complex}

Coordination sites :

  • Two carbonyl oxygen atoms from amide groups.

  • Two ether oxygen atoms from the central glycol chain .

Thermodynamic data :

ParameterValueSource
Formation constant (logβ)2.48–4.27 (Li⁺)
Selectivity (Li⁺/Na⁺)>10²

Solid-Liquid Extraction Efficiency

This compound exhibits high Li⁺ extraction efficiency from mixed salt solutions:

ConditionLi⁺ Extraction (%)Competing IonsSource
50× molar excess of NaCl, KCl, MgCl₂, CaCl₂69%<5% extraction
1 M LiCl in nitrobenzene26%Negligible co-loading

The extraction process follows a 1:1 stoichiometry , confirmed by Job’s plot analyses .

Comparative Analysis with Other Lithium Ionophores

IonophoreLi⁺ Binding Affinity (logβ)Li⁺/Na⁺ SelectivityKey FeatureSource
12-Crown-41.5–2.0~10Rigid macrocycle
Calixarene derivative (34)3.8~50Tunable cavity size
Pyridine-N-oxide (I5)4.1>100Enhanced ion-dipole interactions
This compound 4.27 >100 Flexible, multi-dentate binding

Reaction Kinetics and Stability

  • Activation energy : 58.3–111.0 kJ/mol (dependent on solvent and counterion) .

  • Thermal stability : Decomposes at >200°C without releasing toxic byproducts .

  • Solvent effects : Optimal performance in nitrobenzene and PVC/DOS membranes .

Challenges and Limitations

  • Interference from protons : Acidic conditions (pH < 4) reduce Li⁺ binding efficiency .

  • Membrane fouling : Prolonged use in ISEs leads to signal drift due to ionophore leaching .

This compound remains a cornerstone in Li⁺ sensing and extraction technologies due to its unmatched selectivity and adaptable coordination chemistry. Ongoing research focuses on hybrid systems combining this ionophore with nanomaterials to enhance stability in extreme environments .

Mechanism of Action

The mechanism of action of lithium ionophore IV involves the selective binding of lithium ions through complexation. The ionophore has a high affinity for lithium ions, allowing it to form stable complexes even in the presence of other competing ions. This selectivity is achieved through the specific arrangement of donor atoms in the ionophore, which creates a binding site that is highly complementary to the size and charge of lithium ions .

Comparison with Similar Compounds

Comparison with Similar Lithium-Selective Ionophores

The following table summarizes key lithium ionophores and their properties, supported by research findings from the evidence:

Ionophore Structure Type Selectivity (Li⁺ vs. Na⁺/K⁺) Detection Range Applications Key References
Lithium Ionophore I Acyclic diamide Moderate (Li⁺/Na⁺ ~10²) Not explicitly stated Early ISE prototypes
Lithium Ionophore III Cyclohexane dicarboxamide High (Li⁺/Na⁺ >10³) Serum samples (clinical use) Blood lithium monitoring
14-Crown-4 Derivatives Cyclic ether (decalino/benzyl) Very high (Li⁺/Na⁺ ~10⁴) 3×10⁻⁴–3×10⁻³ mol dm⁻³ (serum) Electrochemical sensors
Ionophore [3] (non-cyclic) Flexible non-cyclic ligand Kinetic selectivity enhancement N/A (voltammetric studies) Thin-layer polymeric membranes
Lithium Ionophore VI Crown ether (unspecified) High (Li⁺/Na⁺ ~10³) 0.5–4 mM (physiological range) Photoacoustic nanosensors for in vivo use

Key Research Findings

14-Crown-4 Derivatives (e.g., Decalino-14-crown-4) Structural Advantage: Bulky decalin subunits enhance Li⁺ selectivity by creating a tetrahedral coordination geometry ideal for Li⁺ (ionic radius ~0.76 Å) . Performance: Exhibits 1:1 stoichiometry with Li⁺ but 2.1:1 with Na⁺, achieving Li⁺/Na⁺ selectivity ~10⁴ .

Lithium Ionophore III (ETH 1810) Clinical Utility: Demonstrated high selectivity in liquid membrane electrodes for blood lithium quantification, critical for managing bipolar disorder . Limitations: Requires rigorous calibration to avoid interference from physiological ions in complex matrices .

Non-Cyclic Ionophores (e.g., Ionophore [3]) Kinetic Selectivity: Voltammetric studies show ~160× selectivity enhancement over thermodynamic predictions due to irreversible Mg²⁺ transfer kinetics, enabling Li⁺ detection in mixed-ion solutions .

Crown Ether-Based Nanosensors (Lithium Ionophore VI) In Vivo Compatibility: Integrated into photoacoustic nanosensors for real-time lithium monitoring. Selectivity is augmented by TOPO (trioctylphosphine oxide), which suppresses Na⁺ interference .

Critical Analysis of Selectivity Mechanisms

  • Cyclic vs. Acyclic Structures: Cyclic crown ethers (e.g., 14-crown-4) exploit preorganized cavities for Li⁺, whereas acyclic ionophores (e.g., Ionophore III) rely on flexible ligands that adapt to Li⁺ coordination .
  • Kinetic vs. Thermodynamic Selectivity: Non-cyclic ionophores like Ionophore [3] leverage slow ion-binding kinetics for Mg²⁺, allowing Li⁺-specific detection in voltammetric systems .

Biological Activity

Lithium ionophores, particularly Lithium Ionophore IV, have garnered attention in various fields of research due to their unique ability to selectively transport lithium ions across biological membranes. This article delves into the biological activity of this compound, examining its mechanisms, applications in clinical settings, and relevant research findings.

Lithium ionophores function by complexing lithium ions and facilitating their transport through lipid membranes. This is crucial for modulating intracellular lithium concentrations, which can affect various cellular processes, including signal transduction and neurotransmitter release. The mechanism involves:

  • Ion Complexation : Lithium ionophores bind lithium ions through specific molecular interactions.
  • Transport Across Membranes : Once complexed, the ionophore-lithium complex traverses the lipid bilayer.
  • Release of Lithium Ions : Inside the cell, the ionophore releases lithium ions, allowing them to participate in intracellular signaling pathways.

Biological Activity and Clinical Implications

Research has shown that this compound exhibits significant biological activity that can influence various physiological processes:

  • Neurotransmitter Regulation : Lithium is known to modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. Studies indicate that this compound can enhance the uptake of lithium into neurons, potentially improving mood stabilization in bipolar disorder patients .
  • Cell Membrane Dynamics : A study demonstrated that exposure to lithium alters the molecular dynamics of erythrocyte membranes, suggesting that lithium's interaction with membrane structures could influence receptor activity and cellular signaling .
  • Electrode Applications : this compound has been utilized in developing lithium-selective electrodes for clinical applications. These electrodes exhibit high selectivity for lithium over other cations (e.g., sodium), ensuring accurate monitoring of lithium levels in serum .

Case Studies and Experimental Data

Several studies have investigated the efficacy and selectivity of this compound in various contexts:

  • Selectivity Studies : Research indicates that electrodes utilizing this compound demonstrate superior selectivity for lithium ions compared to other ionophores. For instance, a study reported a logKpot Li,Na value significantly lower than the theoretical requirement for minimal interference from sodium ions .
  • Potentiometric Response : The performance of electrodes based on this compound was tested under physiological conditions. The electrodes showed a linear response within the clinically relevant range (0.7–1.5 mM Li+), with a slope indicating high sensitivity .

Data Table: Performance Metrics of this compound-based Electrodes

MetricValue
Selectivity (Li/Na)22.8
Response Time<10 seconds
Linear Range0.7 - 1.5 mM
Slope36.2 mV/decade
Long-term Stability>8 weeks

Q & A

Q. What structural features of Lithium Ionophore IV enable selective lithium binding?

this compound typically incorporates macrocyclic crown ether derivatives, such as dibenzo-14-crown-4, which form size-selective cavities (~1.2–1.4 Å) that match the ionic radius of Li⁺ (0.76 Å). The oxygen atoms in the crown ether act as electron donors, coordinating Li⁺ via electrostatic interactions. Substituents like fluorogenic groups or pendant phosphoric acid moieties enhance selectivity by stabilizing Li⁺ through additional non-covalent interactions .

Q. How does this compound function in lithium-selective electrodes (ISEs)?

In ISEs, the ionophore is embedded in a polymer membrane, where it selectively extracts Li⁺ from aqueous samples into the membrane phase. This creates a charge gradient measured potentiometrically. Key methodological considerations include:

  • Membrane composition : Optimal ratios of ionophore, plasticizer, and lipophilic additives (e.g., NaTPB) to minimize interference from Na⁺ or Mg²⁺ .
  • Calibration : Standardization using LiCl or LiClO₄ solutions to account for counterion effects on extraction efficiency .

Advanced Research Questions

Q. What strategies improve lithium loading capacity in multi-nucleating ionophore systems?

Recent designs feature macrocycles with dual binding pockets (e.g., fluorogenic derivatives) to increase Li⁺ coordination sites. For example, a binuclear ionophore demonstrated 135% Li⁺ loading with LiClO₄ under solid-liquid extraction, outperforming mononuclear analogs. Critical factors include:

  • Co-solvent optimization : Using low-polarity solvents (e.g., dichloromethane) to enhance Li⁺ partitioning .
  • Counterion selection : ClO₄⁻ improves extraction vs. Cl⁻ due to weaker hydration energy .

Q. How can selectivity for Li⁺ over Na⁺/Mg²⁺ be enhanced in brine samples?

Competitive binding studies reveal that ionophores with rigid, preorganized cavities (e.g., decalino-14-crown-4) reduce Na⁺/Mg²⁺ interference. Methodological adjustments include:

  • pH modulation : Adjusting sample pH to deprotonate interfering ions (e.g., Mg²⁺ precipitation at pH > 10) .
  • Additive screening : Introducing ion-exchange resins or chelators (e.g., EDTA) to sequester competing ions .

Q. What experimental challenges arise when integrating this compound into nanosensors for in vivo monitoring?

Optode-based nanosensors face hurdles like signal drift and biofouling. A photoacoustic imaging approach using chromoionophores (e.g., Chromoionophore IV) mitigates these issues by:

  • Ratiometric calibration : Dual-wavelength measurements to correct for background noise .
  • Polymer core design : Hydrophobic matrices (e.g., polyurethane) to stabilize the ionophore and prevent leaching .

Data Contradiction and Validation

Q. How do discrepancies in reported extraction efficiencies (e.g., LiCl vs. LiClO₄) inform ionophore optimization?

LiClO₄ consistently shows higher extraction yields (e.g., 48.57% in liquid-liquid extraction) than LiCl (27%) due to ClO₄⁻’s lower hydration energy. Researchers must:

  • Standardize salt forms : Clearly report salt types in methodology to enable cross-study comparisons .
  • Validate hydration effects : Use computational models (e.g., DFT) to quantify ion-pairing interactions .

Q. Why do some fluorogenic ionophores exhibit variable selectivity in brine vs. synthetic solutions?

Natural brines contain complex matrices (e.g., high K⁺/Ca²⁺) that alter ionophore conformation. Solutions include:

  • Pre-treatment steps : Filtration or pre-concentration to remove particulates .
  • Dynamic binding assays : Real-time fluorescence quenching studies to map interference thresholds .

Methodological Best Practices

Q. What characterization techniques are critical for validating ionophore-Li⁺ binding?

  • X-ray crystallography : Resolve Li⁺ coordination geometry in solid-state complexes .
  • NMR titration : Quantify binding constants (logβ) in solution via chemical shift perturbations .
  • ICP-MS : Cross-validate extraction efficiencies with elemental analysis .

Q. How should researchers address ionophore stability during long-term storage?

  • Storage conditions : Anhydrous environments (e.g., desiccators) to prevent hydrolysis of crown ethers .
  • Accelerated aging tests : Monitor degradation via FT-IR or mass spectrometry under controlled humidity/temperature .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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